N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The incorporation of a thiazole ring further enhances the compound’s potential for diverse biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Indole and Thiazole Moieties: The final step involves coupling the indole and thiazole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The indole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of indole-2,3-dione derivatives
Reduction: Formation of reduced indole derivatives
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The indole and thiazole moieties are known to interact with various biological targets, making this compound a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer, antiviral, and antimicrobial agent .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and functionality .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with various molecular targets. The indole moiety is known to interact with serotonin receptors, while the thiazole moiety can interact with enzymes involved in metabolic pathways . These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety similar to N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide but differs in the presence of an isobutylphenyl group instead of a thiazole ring.
Indole-3-acetic acid: A simpler indole derivative known for its role as a plant hormone.
Uniqueness
This compound is unique due to the combination of indole and thiazole moieties within a single molecule.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-26-18-6-4-5-17-16(18)7-11-23(17)12-8-21-19(25)13-15-14-27-20(22-15)24-9-2-3-10-24/h2-7,9-11,14H,8,12-13H2,1H3,(H,21,25) |
InChI Key |
POQBQCZLWRSDIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
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